molecular formula C22H24N2O5 B8179316 N5-Acetyl-N2-Fmoc-D-ornithine

N5-Acetyl-N2-Fmoc-D-ornithine

Cat. No.: B8179316
M. Wt: 396.4 g/mol
InChI Key: CHABAEYQALRAPE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-Acetyl-N2-Fmoc-D-ornithine is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound features a fluorenylmethoxycarbonyl group attached to the amino group of a pentanoic acid derivative, making it a valuable intermediate in the synthesis of peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-Acetyl-N2-Fmoc-D-ornithine typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Acetylation: The protected amino acid is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling Reaction: The resulting intermediate is coupled with a pentanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Types of Reactions:

    Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amino group.

    Coupling Reactions: The free amino group can undergo coupling reactions with various carboxylic acids or activated esters to form peptide bonds.

    Acetylation: The acetamido group can be introduced or modified through acetylation reactions using acetic anhydride.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: Dicyclohexylcarbodiimide (DCC) or other coupling reagents.

    Acetylation: Acetic anhydride.

Major Products:

    Peptides: The primary products formed from these reactions are peptides with specific sequences and functionalities.

    Modified Amino Acids: The compound can be used to introduce specific modifications to amino acids for further applications.

Scientific Research Applications

N5-Acetyl-N2-Fmoc-D-ornithine has a wide range of applications in scientific research:

    Peptide Synthesis: It is extensively used in the synthesis of peptides and peptidomimetics for research in biochemistry and molecular biology.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It serves as a building block for the conjugation of peptides to various biomolecules, enhancing their stability and functionality.

    Protein Engineering: The compound is employed in the modification of proteins to study their structure and function.

Mechanism of Action

The mechanism of action of N5-Acetyl-N2-Fmoc-D-ornithine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, exposing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield.

Comparison with Similar Compounds

  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Comparison:

  • Uniqueness: N5-Acetyl-N2-Fmoc-D-ornithine is unique due to its specific configuration and functional groups, which make it highly suitable for peptide synthesis.
  • Stability: The Fmoc group provides stability during synthesis and can be easily removed under mild conditions, making it advantageous over other protecting groups.
  • Versatility: The compound’s versatility in forming peptide bonds and introducing modifications makes it a valuable tool in various research applications.

Properties

IUPAC Name

(2R)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHABAEYQALRAPE-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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